(S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl

Enantiomeric purity Chiral amine Asymmetric synthesis

(S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl is a chiral, non-racemic primary amine hydrochloride salt that incorporates an electron-deficient 6-bromopyridine, a stereogenic α‑trifluoromethylamine centre, and a crystalline salt form. It serves as an advanced intermediate for the asymmetric synthesis of kinase inhibitors and other bioactive molecules in which the absolute configuration, halogen substitution, and amine protection state must be precisely controlled.

Molecular Formula C7H7BrClF3N2
Molecular Weight 291.49 g/mol
Cat. No. B13052171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl
Molecular FormulaC7H7BrClF3N2
Molecular Weight291.49 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(C(F)(F)F)N)Br.Cl
InChIInChI=1S/C7H6BrF3N2.ClH/c8-5-2-1-4(3-13-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1
InChIKeyDCVRGGKRXOTNTN-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl (CAS 1391532-79-8) – Chiral Building Block for Medicinal Chemistry


(S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl is a chiral, non-racemic primary amine hydrochloride salt that incorporates an electron-deficient 6-bromopyridine, a stereogenic α‑trifluoromethylamine centre, and a crystalline salt form . It serves as an advanced intermediate for the asymmetric synthesis of kinase inhibitors and other bioactive molecules in which the absolute configuration, halogen substitution, and amine protection state must be precisely controlled .

Why (S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl Cannot Be Simply Swapped for a Racemate, Alternative Halogen, or Free Base


Interchanging the (S)-enantiomer with the racemate, the (R)-antipode, or the 6‑chloro analog risks altering the downstream chiral induction, cross‑coupling efficiency, and pharmacokinetic properties of the final molecule . Even apparently conservative replacements such as using the (R)-enantiomer (CAS 1391469-22-9) or the racemic free base (CAS 886364-38-1) introduce documented differences in enantiomeric purity, lipophilicity, and solid‑state stability that can cause synthetic failure, regulatory delays, or ambiguous SAR .

(S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl: Head‑to‑Head Quantitative Differentiation Evidence


Enantiomeric Purity: ≥98 % for the (S)-Isomer vs. 95 % for the (R)-Isomer

The (S)-enantiomer hydrochloride is supplied with a certified purity of ≥98 % , whereas the (R)-enantiomer hydrochloride (CAS 1391469-22-9) is typically offered at only 95 % purity . The 3‑percentage‑point purity gap translates to ≈3 % higher content of the desired enantiomer per unit mass, reducing the risk of opposite‑enantiomer contamination when stereochemical integrity is critical for biological readouts .

Enantiomeric purity Chiral amine Asymmetric synthesis

LogP 2.828: Lipophilicity Advantage Over the 6‑Chloro Analog

The calculated LogP of the target bromo compound is 2.828 . In contrast, the 6‑chloro analog (CAS 1391487-47-0) is predicted to have a LogP approximately 0.5–0.8 log units lower based on standard π‑values for aromatic bromine (+0.86) vs. chlorine (+0.71) [1]. The higher lipophilicity of the bromo derivative can improve membrane permeability but must be assessed against metabolic stability and solubility criteria during lead optimization [1].

Lipophilicity LogP Drug-likeness

Bromine vs. Chlorine: Superior Cross‑Coupling Reactivity for Diversification

The aryl bromide in the target compound is a far better oxidative‑addition partner than the aryl chloride present in (S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-amine HCl [1]. In Pd‑catalysed cross‑couplings, aryl bromides routinely react 10‑ to 100‑fold faster than the corresponding chlorides, enabling lower catalyst loadings, milder temperatures, and broader substrate scope [1]. This intrinsic reactivity advantage makes the bromo compound the preferred intermediate for late‑stage diversification where functional‑group tolerance and yield are paramount [1].

Cross-coupling Suzuki coupling Buchwald-Hartwig amination

HCl Salt vs. Free Base: Improved Storage Stability and Weighing Accuracy

The hydrochloride salt of the target compound is a crystalline solid stored sealed at 2–8 °C , whereas the free base (CAS 1213176-11-4) is often a hygroscopic oil or low‑melting solid that requires identical low‑temperature storage . The salt form provides predictable stoichiometry (molecular formula C₇H₇BrClF₃N₂, MW 291.50 g mol⁻¹ ) and easier handling for milligram‑scale weighing, minimizing errors due to moisture uptake or electrostatic charging that are common with free amines .

Salt form Stability Crystallinity

Optimal Deployment Scenarios for (S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl in Drug Discovery and Chemical Biology


Enantioselective Synthesis of FGFR4 and Related Kinase Inhibitors

The (S)-configured α‑trifluoromethylamine motif is a recognized pharmacophore in several irreversible kinase inhibitors. Coupled with the ≥98 % enantiomeric purity , this building block enables the asymmetric construction of advanced intermediates with minimal chiral erosion, directly supporting SAR studies on FGFR4 and analogous targets where the stereochemistry of the benzylic amine determines target engagement and selectivity .

Diversification via Pd‑Catalysed Cross‑Coupling on the Bromopyridine Handle

The 6‑bromo substituent offers a versatile exit vector for Suzuki–Miyaura, Buchwald–Hartwig, and Negishi couplings, allowing medicinal chemists to elaborate the pyridine ring late in a synthetic route while retaining the stereochemical integrity of the α‑centre [2]. This is particularly valuable when generating focused libraries from a common chiral intermediate [2].

Physicochemical Profiling in Lipophilic-Efficiency Optimisation

The experimentally determined LogP of 2.828 provides a reliable starting point for calculating LipE and for predicting passive permeability. Teams can use this value, together with the known bromine‑to‑chlorine π‑value shift [1], to rank order virtual analogues before committing to synthesis, thereby reducing the number of compounds that need to be prepared and screened [1].

Automated Parallel Synthesis and Compound Management

The crystalline HCl salt form, combined with high purity and a defined molecular weight (291.50 g mol⁻¹) , ensures accurate automated dispensing and long‑term storage at 2–8 °C without the hygroscopicity or base‑line drift associated with free amines . This makes the compound an ideal stock‑solution component for high‑throughput chemistry platforms .

Quote Request

Request a Quote for (S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.